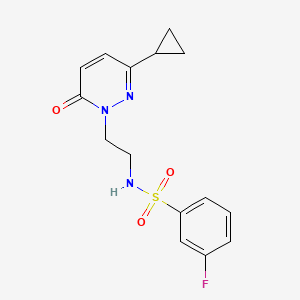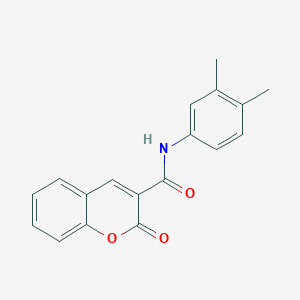![molecular formula C17H16N4OS B2997916 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1286710-07-3](/img/structure/B2997916.png)
1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, a pyridinylmethyl group, and an azetidine-3-carboxamide moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
化学反応の分析
Types of Reactions: 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-tubercular, or anti-Parkinsonian agent.
Industry: The compound's unique structure makes it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity and leading to desired biological outcomes.
類似化合物との比較
When compared to similar compounds, 1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives: These compounds have been studied for their anti-Parkinsonian properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: These derivatives have shown anti-inflammatory properties.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(19-9-12-4-3-7-18-8-12)13-10-21(11-13)17-20-14-5-1-2-6-15(14)23-17/h1-8,13H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLYMBRXDTESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2997837.png)
![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)


![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine](/img/structure/B2997856.png)
